1-ethoxy-2-[2-(4-ethylphenoxy)ethoxy]benzene
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Overview
Description
1-Ethoxy-2-[2-(4-ethylphenoxy)ethoxy]benzene is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of an ethoxy group and a 4-ethylphenoxy group attached to a benzene ring through an ethoxy linkage. It is used in various chemical syntheses and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethoxy-2-[2-(4-ethylphenoxy)ethoxy]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-ethoxy-2-bromobenzene and 4-ethylphenol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the ethoxy group of 1-ethoxy-2-bromobenzene is replaced by the 4-ethylphenoxy group, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include:
Catalysts: The use of catalysts to enhance the reaction rate and selectivity.
Purification: Techniques such as distillation or recrystallization to purify the final product.
Quality Control: Rigorous quality control measures to ensure the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-2-[2-(4-ethylphenoxy)ethoxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
1-Ethoxy-2-[2-(4-ethylphenoxy)ethoxy]benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethoxy-2-[2-(4-ethylphenoxy)ethoxy]benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways: Modulating biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
- 1-ethoxy-2-[2-(4-methylphenoxy)ethoxy]benzene
- 1-ethoxy-2-[2-(4-isopropylphenoxy)ethoxy]benzene
- 1-ethoxy-2-[2-(4-tert-butylphenoxy)ethoxy]benzene
Comparison: 1-Ethoxy-2-[2-(4-ethylphenoxy)ethoxy]benzene is unique due to the presence of the 4-ethylphenoxy group, which imparts distinct chemical and physical properties compared to its analogs
Properties
IUPAC Name |
1-ethoxy-2-[2-(4-ethylphenoxy)ethoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-3-15-9-11-16(12-10-15)20-13-14-21-18-8-6-5-7-17(18)19-4-2/h5-12H,3-4,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUMEONFZIQOJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCOC2=CC=CC=C2OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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